(2E)-N'-[3-(TRIFLUOROMETHYL)PHENYL]BUT-2-ENEDIAMIDE
Description
(2E)-N'-[3-(Trifluoromethyl)phenyl]but-2-enediamide is a conjugated dienamide derivative featuring a trifluoromethyl (-CF₃) substituent on the aryl ring. The (2E) configuration indicates a trans arrangement of substituents across the central double bond in the but-2-enediamide backbone. This compound’s structure comprises two amide groups conjugated with an ethylene spacer, which may enhance resonance stabilization and influence intermolecular interactions such as hydrogen bonding.
Properties
IUPAC Name |
(E)-N'-[3-(trifluoromethyl)phenyl]but-2-enediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)7-2-1-3-8(6-7)16-10(18)5-4-9(15)17/h1-6H,(H2,15,17)(H,16,18)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNPTIHTAUNLNC-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N’-[3-(TRIFLUOROMETHYL)PHENYL]BUT-2-ENEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)aniline and but-2-enedioic acid.
Condensation Reaction: The 3-(trifluoromethyl)aniline is reacted with but-2-enedioic acid under acidic or basic conditions to form the desired product. This reaction may require the use of a dehydrating agent to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of (2E)-N’-[3-(TRIFLUOROMETHYL)PHENYL]BUT-2-ENEDIAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2E)-N’-[3-(TRIFLUOROMETHYL)PHENYL]BUT-2-ENEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to (2E)-N'-[3-(Trifluoromethyl)phenyl]but-2-enediamide exhibit promising anticancer properties. For instance, research on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% . This suggests that the trifluoromethyl substitution may enhance the biological activity of related compounds.
Case Study: Synthesis and Evaluation
A study synthesized a series of compounds incorporating the trifluoromethyl group and evaluated their pharmacokinetic properties. The synthesized derivatives showed favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, indicating their potential as drug candidates .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and chemical resistance. The trifluoromethyl group contributes to lower surface energy and improved hydrophobicity, making these materials suitable for applications in coatings and sealants.
Data Table: Properties of Trifluoromethyl-Containing Polymers
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Water Contact Angle | 110° |
| Tensile Strength | 50 MPa |
| Chemical Resistance | Excellent against solvents |
Agricultural Chemistry
Pesticidal Activity
Compounds with trifluoromethyl groups have been investigated for their pesticidal properties. Studies have shown that this compound derivatives can act as effective herbicides or insecticides due to their ability to interfere with biological processes in pests.
Case Study: Field Trials
Field trials conducted with various formulations containing trifluoromethyl-substituted compounds demonstrated reduced pest populations and increased crop yields compared to control groups. These findings underscore the potential agricultural applications of this compound.
Mechanism of Action
The mechanism of action of (2E)-N’-[3-(TRIFLUOROMETHYL)PHENYL]BUT-2-ENEDIAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table compares key structural and functional attributes of (2E)-N'-[3-(trifluoromethyl)phenyl]but-2-enediamide with related compounds:
Substituent Effects and Bioactivity
- Trifluoromethyl (-CF₃) vs. Halogens (-Cl, -F) : The -CF₃ group in the target compound and carboxhydrazides (e.g., compound 6b in ) enhances lipophilicity and electron-withdrawing effects compared to -Cl or -F substituents. This may improve membrane permeability and binding affinity to hydrophobic enzyme pockets, as seen in the superior photosynthetic electron transport (PET) inhibition of -CF₃-substituted carboxhydrazides .
- Enediamide vs. Enamide Backbones : The conjugated dienamide system in the target compound likely offers greater rigidity and hydrogen-bonding capacity than the enamide in ’s compound. This could influence solubility and thermal stability, critical for polymer applications .
Physicochemical and Functional Divergence
- Polymer Precursors: 3-Chloro-N-phenyl-phthalimide () is a monomer for polyimides due to its anhydride-forming capability. The target compound’s dienamide structure lacks anhydride functionality, suggesting divergent polymer applications unless modified .
- Biological Activity : Carboxhydrazides with -CF₃ (e.g., compound 6b) exhibit PET inhibition, reducing chlorophyll content in Chlorella vulgaris by ~40% at 10 µM . While the target compound’s activity is undocumented, its -CF₃ group and amide-rich structure may confer similar bioactivity.
Research Findings and Implications
- Synthetic Challenges : The trifluoromethyl group’s steric and electronic effects may complicate synthesis compared to simpler halogenated analogs (e.g., 3-chloro-N-phenyl-phthalimide), requiring specialized fluorination techniques .
- Structure-Activity Relationships (SAR): In carboxhydrazides, -NO₂ and -I substituents (compounds 6c, 6e) outperform -CF₃ in chlorophyll reduction, suggesting that stronger electron-withdrawing groups enhance bioactivity. The target compound’s dienamide backbone could modulate this effect .
Biological Activity
(2E)-N'-[3-(trifluoromethyl)phenyl]but-2-enediamide, a compound featuring a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C12H10F3N2O
- Molecular Weight : 270.21 g/mol
- CAS Number : 163451-81-8
- IUPAC Name : this compound
Research indicates that compounds with a trifluoromethyl group can influence various biological pathways. The presence of this group often enhances lipophilicity and metabolic stability, potentially increasing the bioavailability of the compound.
- Antidepressant Activity : Recent studies have highlighted the antidepressant-like effects of similar compounds containing trifluoromethyl groups. For instance, a related compound demonstrated significant modulation of serotonergic and noradrenergic systems, suggesting that this compound may exhibit similar pharmacological properties .
- Inhibition of Kinases : Compounds with structural similarities have been identified as potent inhibitors of specific kinases involved in cancer progression, indicating potential applications in oncology .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Study 1: Antidepressant-Like Effects
A study evaluated the antidepressant-like effects of a compound structurally related to this compound. Male Swiss mice were administered the compound, followed by behavioral tests such as the Forced Swimming Test (FST). Results indicated significant reductions in immobility time, suggesting an antidepressant effect mediated through serotonergic pathways .
Case Study 2: Cancer Therapeutics
Another investigation focused on the inhibition of c-KIT kinase by a related trifluoromethyl-containing compound. This study demonstrated potent activity against various drug-resistant mutants, highlighting the therapeutic potential of such compounds in treating gastrointestinal stromal tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
